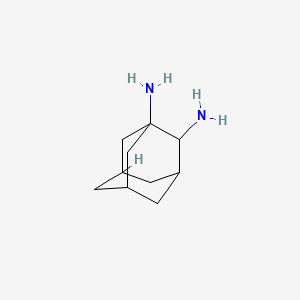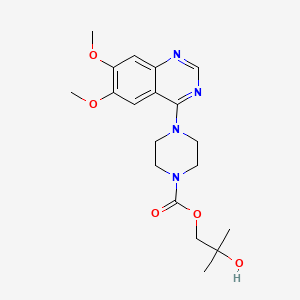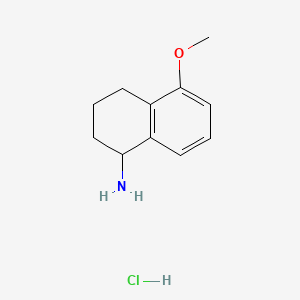
1,2-Adamantanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Adamantanediamine is a colorless solid compound with the molecular formula C10H18N2. It is widely used in organic synthesis, pharmaceuticals, and materials science due to its excellent stability and reactivity . The compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant rigidity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Adamantanediamine can be synthesized through various methods. One common approach involves the reduction of 1,2-dinitroadamantane using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1,2-dibromo-adamantane with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions: 1,2-Adamantanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted adamantane derivatives.
科学的研究の応用
1,2-Adamantanediamine has diverse applications in scientific research:
作用機序
The mechanism of action of 1,2-Adamantanediamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s rigid structure allows it to fit into specific molecular sites, enhancing its efficacy in biological applications .
類似化合物との比較
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1,2-Adamantanediamine stands out due to its unique substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
特性
CAS番号 |
28996-07-8 |
|---|---|
分子式 |
C10H20Cl2N2 |
分子量 |
239.18 g/mol |
IUPAC名 |
adamantane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6;;/h6-9H,1-5,11-12H2;2*1H |
InChIキー |
RFBGLRDLUKNJHI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3N)N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3N)N.Cl.Cl |
Key on ui other cas no. |
28996-07-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9-Methylbenzo[a]pyrene](/img/structure/B1597311.png)




